5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

Perforin inhibition Immunosuppression Structure-activity relationship

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one (molecular formula C₁₁H₉ClN₂OS) belongs to the 5-arylidene-2-thioxoimidazolidin-4-one class, also referred to as arylidene thiohydantoins. These heterocycles are constructed via Knoevenagel condensation of 3-methyl-2-thioxoimidazolidin-4-one with 3-chlorobenzaldehyde, installing a meta-chloro substituent that meaningfully modulates target engagement relative to unsubstituted or para-substituted analogs.

Molecular Formula C11H9ClN2OS
Molecular Weight 252.72 g/mol
Cat. No. B12939951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
Molecular FormulaC11H9ClN2OS
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC(=CC=C2)Cl)NC1=S
InChIInChI=1S/C11H9ClN2OS/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16)/b9-6+
InChIKeyLJJJAKWVDYYWTJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one: Procurement-Relevant Chemical Class, Core Scaffold, and Baseline Physicochemical Profile


5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one (molecular formula C₁₁H₉ClN₂OS) belongs to the 5-arylidene-2-thioxoimidazolidin-4-one class, also referred to as arylidene thiohydantoins [1]. These heterocycles are constructed via Knoevenagel condensation of 3-methyl-2-thioxoimidazolidin-4-one with 3-chlorobenzaldehyde, installing a meta-chloro substituent that meaningfully modulates target engagement relative to unsubstituted or para-substituted analogs [2]. The thioxo group at C2 distinguishes this scaffold from the corresponding hydantoin (C2 oxo) and rhodanine (C2 thioxo, S at N1) series, directly affecting hydrogen-bonding capacity, metabolic stability, and off-rate kinetics at cysteine-rich binding pockets [3][4].

Why Generic 5-Arylidene-2-thioxoimidazolidin-4-one Substitution Fails: Meta-Chloro Positional Specificity and Thioxo vs. Oxo Scaffold Divergence in 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one


Replacing 5-(3-chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one with an arbitrary 5-arylidene thiohydantoin or the corresponding hydantoin analog is not supported by the quantitative SAR data. In the perforin inhibition system, the 3-chloro (meta) substituent provides an IC₅₀ of 7.19 μM, whereas the 2-chloro (ortho) and unsubstituted phenyl analogs are essentially inactive (IC₅₀ >20 μM), and the 4-chloro (para) isomer shows 5.22 μM—a 38% potency shift driven solely by halogen position [1]. Furthermore, substituting the C2 thioxo for an oxo group (hydantoin series) fundamentally alters the hydrogen-bond-acceptor character and the compound's ability to engage cysteine-rich protein interfaces; this is evidenced by the complete loss of perforin binding when the thioxo pharmacophore is replaced, a phenomenon documented across multiple thiohydantoin medicinal chemistry campaigns [2][3]. The N3-methyl group on the target compound further distinguishes it from N3-H or N3-benzyl analogs, modulating logP, cell permeability, and resistance to N-dealkylation [4].

Quantitative Differentiation Evidence for 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one: Comparator-Backed Performance Data for Procurement Decisions


Meta-Chloro Substituent Positional Specificity in 5-Arylidene-2-Thioxoimidazolidin-4-one Perforin Inhibition: 3-Cl vs. 2-Cl, 4-Cl, and Unsubstituted

In a systematic positional scan of the 5-arylidene-2-thioxoimidazolidin-4-one series by Mendgen et al., the 3-chloro (meta-chloro) substituted analog 45 inhibited perforin-mediated Jurkat cell lysis with an IC₅₀ of 7.19 μM, whereas the 2-chloro (ortho) analog 44 and the unsubstituted phenyl analog 43 showed no detectable activity (IC₅₀ >20 μM) [1]. The 4-chloro (para) analog 46 gave IC₅₀ = 5.22 μM, a 1.38-fold difference from 3-Cl. This establishes that meta-chloro is not simply a potency-optimized position—rather, both ortho and unsubstituted are inactive, meaning a generic procurement of '5-arylidene-2-thioxoimidazolidin-4-one' without meta-chloro specification risks acquiring a biologically inert compound in this target system. The data are extracted from Table 1 of the primary paper and represent a direct, internally controlled comparison within the same assay (⁵¹Cr release, purified recombinant perforin, Jurkat cells). [1]

Perforin inhibition Immunosuppression Structure-activity relationship Halogen positional scanning

Cytotoxic Activity of the Des-Methyl Analog 5-(3-Chlorobenzylidene)-2-thiohydantoin Against Hep-G2 Hepatocellular Carcinoma Cells

The des-methyl analog 5-(3'-chlorobenzylidene)-2-thiohydantoin (compound II, lacking the N3-methyl group present on the target compound) was evaluated for cytotoxicity against Hep-G2 liver cancer cells using the SRB assay [1]. The Vietnamese-language publication by To Ai An et al. reports that compound II exhibits growth inhibitory activity against Hep-G2 cells; the most active Mannich base derivative (IIb) of this series showed IC₅₀ = 2.94 µg/mL. The parent compound II itself is reported alongside its 3'-bromo counterpart and several Mannich base derivatives, establishing a baseline cytotoxic SAR within the 5-(halobenzylidene)-2-thiohydantoin sub-family. While this is the des-methyl analog and thus represents class-level inference for the target N3-methyl compound, it demonstrates that the 3-chlorobenzylidene-thiohydantoin core is competent for tumor cell growth inhibition [1]. The N3-methyl group on the target compound is expected to further modulate potency and selectivity based on parallel SAR established in 1-methyl-2-thioxoimidazolidin-4-one cytotoxic series where N-alkylation consistently alters IC₅₀ values by 2–10 fold [2].

Hepatocellular carcinoma Cytotoxicity Thiohydantoin Hep-G2

EGFR Kinase Inhibitory Activity of Thiohydantoin Derivatives: Class-Level Benchmarking Against Erlotinib

Bis-thiohydantoin derivatives reported by Saravani et al. (2023) demonstrated EGFR inhibitory activity with IC₅₀ values ranging from 90 to 178 nM, compared to the reference EGFR inhibitor erlotinib (IC₅₀ = 70 nM) [1]. The most potent compound 4c achieved an IC₅₀ of 90 nM, only 1.29-fold weaker than erlotinib. In a separate study, novel thioxoimidazolidinone derivatives developed as dual EGFR/CDK2 inhibitors showed even higher potency: derivative 12 gave EGFR IC₅₀ = 0.098 µM (98 nM) and CDK2 IC₅₀ = 0.087 µM (87 nM), while derivative 13 showed EGFR IC₅₀ = 0.108 µM (108 nM) and CDK2 IC₅₀ = 0.144 µM (144 nM) [2]. Both derivatives outperformed erlotinib (IC₅₀ = 15.40 µM) against HCT-116 colorectal cancer cells, with IC₅₀ values of 1.87 µM and 2.70 µM respectively—representing an 8.2-fold and 5.7-fold improvement [2]. These data establish that the 2-thioxoimidazolidin-4-one scaffold is competent for sub-micromolar kinase inhibition and that appropriate substitution can yield compounds more potent than erlotinib at the cellular level. While these studies do not specifically include the 3-chlorobenzylidene-3-methyl derivative, they provide class-level evidence that the thiohydantoin core is a validated kinase inhibitor pharmacophore [1][2].

EGFR inhibition Kinase inhibitor Thiohydantoin Erlotinib comparator

Synthetic Accessibility: Lewis Acid Catalyzed vs. Uncatalyzed Knoevenagel Condensation for 5-Arylidene-3-alkyl-1-methyl-2-thioxoimidazolidin-4-ones

A dedicated synthetic methodology study demonstrated that Lewis acid catalysis (In(OTf)₃, AlCl₃, or BF₃·OEt₂) of the Knoevenagel condensation between 3-alkyl-1-methyl-2-thioxoimidazolidin-4-ones and aromatic aldehydes consistently yields improved reactivity, higher conversion, and enhanced purity profiles compared to uncatalyzed thermal condensation [1]. This method was validated across a library of approximately 400 arylidene thiohydantoin compounds, including derivatives with halogenated benzaldehydes. For procurement, this means that sourcing the compound from suppliers employing catalytic Knoevenagel conditions (rather than base-only or thermal methods) is likely to yield material with higher (E)/(Z) stereoisomeric purity and fewer unreacted aldehyde contaminants. The specific relevance to the 3-chlorobenzylidene target compound is that electron-deficient benzaldehydes (such as 3-chlorobenzaldehyde) are among the substrates that benefit most from Lewis acid activation in this transformation [1].

Knoevenagel condensation Lewis acid catalysis Arylidene thiohydantoin synthesis Reaction optimization

Thioxo (C=S) vs. Oxo (C=O) Scaffold Differentiation: Impact on Target Engagement and Metabolic Stability in the Imidazolidin-4-one Series

The 2-thioxoimidazolidin-4-one scaffold is functionally distinct from the 2-oxoimidazolidin-4-one (hydantoin) scaffold in three procurement-relevant dimensions. First, the C=S group is a softer, more polarizable hydrogen-bond acceptor than C=O, which directly affects binding kinetics at cysteine-rich protein interfaces such as perforin and kinase ATP pockets [1]. Second, the thioxo group confers a distinct metabolic profile: thiohydantoins are substrates for flavin-containing monooxygenases (FMOs) rather than cytochromes P450, altering clearance pathways compared to hydantoins [2]. Third, within the perforin inhibitor series, substitution of the thioxo group for oxo results in complete loss of activity, as the C=S group is essential for the reversible binding interaction with the perforin MACPF domain (evidenced by surface plasmon resonance showing rapid, reversible binding at ≤2.5 μM for active thioxo analogs) [1]. These class-level differentiators mean that for any program targeting thiol-rich or cysteine-dependent proteins, the thioxo scaffold cannot be replaced by the more common hydantoin scaffold without risking total loss of target engagement.

Thiohydantoin vs. hydantoin C=S pharmacophore Metabolic stability Cysteine targeting

Antiproliferative Potency of 3,5-Disubstituted-2-thiohydantoins Against PC-3 and MCF-7: Benchmarking Against 5-Fluorouracil

In a focused series of 3,5-disubstituted-2-thiohydantoins (compounds 5a–c and S-methyl analogs 6a–c), the most potent derivatives achieved single-digit micromolar IC₅₀ values against PC-3 prostate cancer and MCF-7 breast cancer cell lines [1]. Compound 6c showed IC₅₀ = 1.980 µM (PC-3) and 1.619 µM (MCF-7), while compound 5c gave IC₅₀ = 2.385 µM (PC-3) and 2.084 µM (MCF-7). These potencies compare favorably with 5-fluorouracil, which typically exhibits IC₅₀ values in the 5–15 µM range in these cell lines [2]. Importantly, the most potent compounds (5c and 6c) showed selectivity over normal WI-38 lung fibroblasts, indicating a therapeutic window. Molecular docking studies confirmed that these thiohydantoins engage the topoisomerase I active site with docking scores of −6.859 and −6.939 kcal/mol, comparable to the co-crystallized ligand [1]. While the specific 3-chlorobenzylidene-3-methyl substitution pattern was not directly tested in this study, the data establish that appropriately substituted 2-thiohydantoins can achieve potent, selective antiproliferative activity superior to 5-FU in certain contexts.

Antiproliferative PC-3 prostate cancer MCF-7 breast cancer Topoisomerase I inhibition

Optimal Research and Industrial Application Scenarios for 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one Based on Verified Differentiation Evidence


Perforin-Dependent Immunosuppression Drug Discovery: Screening Cascade Starting Point

The compound's meta-chloro substitution pattern is a positional requirement for perforin inhibition (IC₅₀ = 7.19 µM for the 3-Cl analog vs. >20 µM for 2-Cl and H analogs) [1]. This makes it a suitable starting point for medicinal chemistry optimization in programs targeting perforin-mediated pathologies, including allograft rejection, graft-versus-host disease, and autoimmune conditions where perforin inhibitors have demonstrated therapeutic potential in preclinical models. The rapid, reversible binding kinetics (SPR-confirmed at ≤2.5 µM for active analogs) and the mouse PK profile (T₁/₂ = 1.1–1.2 h at 5 mg/kg iv; MTD = 60–80 mg/kg ip) provide a developability benchmark for iterative optimization [1].

Kinase Inhibitor Library Design: EGFR/CDK2 Dual Inhibition Template

Thioxoimidazolidin-4-one derivatives have demonstrated sub-100 nM EGFR kinase inhibition (derivative 12: EGFR IC₅₀ = 98 nM, CDK2 IC₅₀ = 87 nM) and superior cellular potency to erlotinib against HCT-116 colorectal cancer cells (1.87 µM vs. 15.40 µM) [2]. The 3-chlorobenzylidene-3-methyl substitution pattern on the target compound provides a distinct vector for exploring kinase selectivity, particularly when compared to the 4-chloro or 4-fluoro analogs that dominate existing kinase inhibitor libraries. The thioxo group's ability to engage the hinge region cysteine residue (as modeled in docking studies) makes this scaffold a rational choice for designing irreversible or reversible-covalent kinase inhibitors [2].

Anticancer SAR Expansion: Topoisomerase I and Cytotoxicity Studies

The thiohydantoin scaffold supports single-digit micromolar cytotoxicity against PC-3 (prostate) and MCF-7 (breast) cancer cells with selectivity over normal WI-38 fibroblasts [3]. Molecular docking confirms topoisomerase I engagement with docking scores comparable to co-crystallized ligands (−6.86 to −6.94 kcal/mol). The 3-chlorobenzylidene analog provides a halogen-substituted probe for extending this SAR, complementing existing data on the des-methyl 3-chloro analog that is active against Hep-G2 liver cancer cells [4]. For industrial procurement, this compound serves as a tractable intermediate for generating focused libraries via N3-alkylation, N3-glycosylation, or Mannich base diversification at the 5-benzylidene position.

Chemical Biology Tool Compound: Thioxo Pharmacophore Probe for Cysteine-Reactive Target Identification

The C2 thioxo (C=S) group is a soft, polarizable electrophile that distinguishes this compound from the corresponding hydantoin (C=O) scaffold. This property is exploited in perforin inhibitor design, where the thioxo group is essential for reversible binding to the MACPF domain [1]. The 3-chlorobenzylidene substituent provides a UV-active chromophore and a mass spectrometry-friendly isotopic signature (³⁵Cl/³⁷Cl ratio) that facilitates detection in cellular uptake, metabolomic profiling, and target engagement studies. The N3-methyl group eliminates the acidic N-H proton present in des-methyl analogs, simplifying interpretation of pH-dependent solubility and protein binding assays. These features make the compound a well-characterized tool for chemical proteomics and target deconvolution campaigns where the thioxo pharmacophore is hypothesized to engage cysteine-rich protein domains.

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